molecular formula C5H12ClOPS2 B14675858 Phosphonodithioic acid, chloromethyl-, S,S-diethyl ester CAS No. 34491-12-8

Phosphonodithioic acid, chloromethyl-, S,S-diethyl ester

Cat. No.: B14675858
CAS No.: 34491-12-8
M. Wt: 218.7 g/mol
InChI Key: GOKBBGQRNIGSLG-UHFFFAOYSA-N
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Description

Phosphonodithioic acid, chloromethyl-, S,S-diethyl ester is an organophosphorus compound with the molecular formula C5H12ClO2PS2. This compound is known for its applications in various fields, including agriculture and chemical research. It is characterized by the presence of a phosphonodithioic acid group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonodithioic acid, chloromethyl-, S,S-diethyl ester typically involves the reaction of chloromethylphosphonodithioic acid with diethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for the efficient and consistent production of large quantities of the compound. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher throughput and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Phosphonodithioic acid, chloromethyl-, S,S-diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphonodithioic acid derivatives.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphonodithioic acid, chloromethyl-, S,S-diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonodithioic acid, chloromethyl-, S,S-diethyl ester involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses and potential toxicity in pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonodithioic acid, chloromethyl-, S,S-diethyl ester is unique due to its chloromethyl group, which imparts distinct reactivity and allows for a broader range of chemical modifications. This makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

34491-12-8

Molecular Formula

C5H12ClOPS2

Molecular Weight

218.7 g/mol

IUPAC Name

1-[chloromethyl(ethylsulfanyl)phosphoryl]sulfanylethane

InChI

InChI=1S/C5H12ClOPS2/c1-3-9-8(7,5-6)10-4-2/h3-5H2,1-2H3

InChI Key

GOKBBGQRNIGSLG-UHFFFAOYSA-N

Canonical SMILES

CCSP(=O)(CCl)SCC

Origin of Product

United States

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